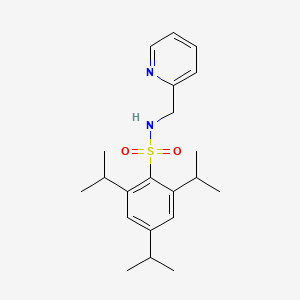
2,4,6-tri(propan-2-yl)-N-(pyridin-2-ylmethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-tri(propan-2-yl)-N-(pyridin-2-ylmethyl)benzenesulfonamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of three isopropyl groups attached to a benzene ring, a pyridin-2-ylmethyl group, and a sulfonamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-tri(propan-2-yl)-N-(pyridin-2-ylmethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzene ring substituted with isopropyl groups. This can be achieved through Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride. The resulting 2,4,6-tri(propan-2-yl)benzene is then subjected to sulfonation using sulfur trioxide or chlorosulfonic acid to introduce the sulfonamide group. Finally, the pyridin-2-ylmethyl group is attached through a nucleophilic substitution reaction using pyridin-2-ylmethyl chloride and a suitable base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2,4,6-tri(propan-2-yl)-N-(pyridin-2-ylmethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the pyridin-2-ylmethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Pyridin-2-ylmethyl chloride, suitable bases (e.g., sodium hydroxide, potassium carbonate).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted sulfonamide or pyridin-2-ylmethyl derivatives.
Scientific Research Applications
2,4,6-tri(propan-2-yl)-N-(pyridin-2-ylmethyl)benzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis, facilitating various organic transformations.
Biology: Investigated for its potential as an enzyme inhibitor or modulator, affecting biological pathways and processes.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving enzyme dysregulation.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,4,6-tri(propan-2-yl)-N-(pyridin-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with active site residues, while the pyridin-2-ylmethyl group can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target enzyme or receptor, leading to changes in biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
2,4,6-tri(propan-2-yl)benzenesulfonamide: Lacks the pyridin-2-ylmethyl group, resulting in different chemical and biological properties.
N-(pyridin-2-ylmethyl)benzenesulfonamide: Lacks the isopropyl groups, affecting its steric and electronic properties.
2,4,6-tri(propan-2-yl)benzenesulfonic acid: Contains a sulfonic acid group instead of a sulfonamide group, leading to different reactivity and applications.
Uniqueness
2,4,6-tri(propan-2-yl)-N-(pyridin-2-ylmethyl)benzenesulfonamide is unique due to the combination of its isopropyl-substituted benzene ring, pyridin-2-ylmethyl group, and sulfonamide functional group. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific research applications.
Properties
Molecular Formula |
C21H30N2O2S |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
2,4,6-tri(propan-2-yl)-N-(pyridin-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C21H30N2O2S/c1-14(2)17-11-19(15(3)4)21(20(12-17)16(5)6)26(24,25)23-13-18-9-7-8-10-22-18/h7-12,14-16,23H,13H2,1-6H3 |
InChI Key |
GDTOGWDPMHLSOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NCC2=CC=CC=N2)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-dimethyl-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}propanamide](/img/structure/B11175594.png)
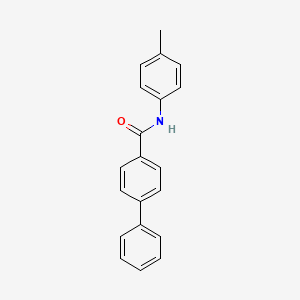
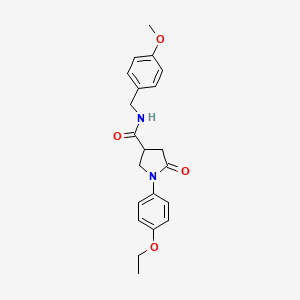
![7-(3-nitrophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B11175609.png)
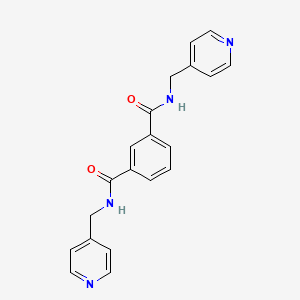
![N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]-3-(phenylsulfanyl)propanamide](/img/structure/B11175616.png)
![1-(2-methylphenyl)-5-oxo-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11175624.png)

![4-methoxy-N-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide](/img/structure/B11175629.png)
![3-methyl-N-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide](/img/structure/B11175640.png)
![2-{[4-Chloro-2-(phenylcarbonyl)phenyl]amino}-2-oxoethyl diethylcarbamodithioate](/img/structure/B11175641.png)
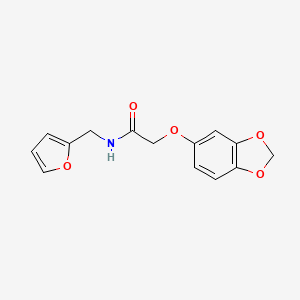
![6-[(4-benzoylpiperazino)methyl]-8-methoxy-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11175664.png)
![2-(4-fluorophenyl)-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11175668.png)
